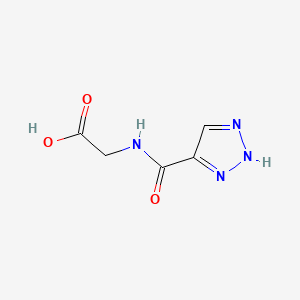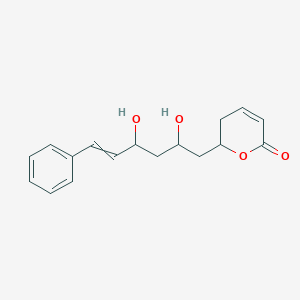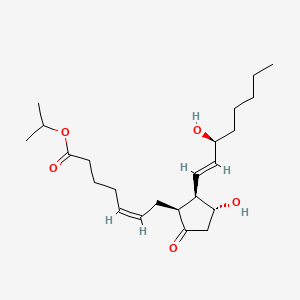![molecular formula C14H16N4O4 B593023 N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline CAS No. 1713-64-0](/img/structure/B593023.png)
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline is an organic compound with the molecular formula C₁₄H₁₆N₄O₄ and a molecular weight of 304.301 g/mol . This compound is characterized by the presence of a hydrazone group, which is a functional group consisting of a nitrogen-nitrogen double bond attached to a carbonyl group. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline typically involves the condensation reaction between cyclohexylideneacetaldehyde and 2,4-dinitrophenylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the hydrazone bond. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for the detection and quantification of aldehydes and ketones.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Mecanismo De Acción
The mechanism of action of N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline can be compared with other hydrazone derivatives, such as:
2,4-Dinitrophenylhydrazine: A commonly used reagent for detecting carbonyl compounds.
N-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: A novel Schiff base derivative with similar structural features. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other hydrazone derivatives.
Propiedades
Número CAS |
1713-64-0 |
|---|---|
Fórmula molecular |
C14H16N4O4 |
Peso molecular |
304.306 |
Nombre IUPAC |
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H16N4O4/c19-17(20)12-6-7-13(14(10-12)18(21)22)16-15-9-8-11-4-2-1-3-5-11/h6-10,16H,1-5H2/b15-9- |
Clave InChI |
WXMYAKXNBGIYTO-DHDCSXOGSA-N |
SMILES |
C1CCC(=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 |
Sinónimos |
Cyclohexylideneacetaldehyde (2,4-dinitrophenyl)hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)







![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)



